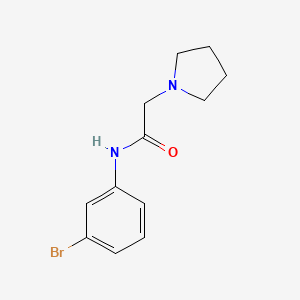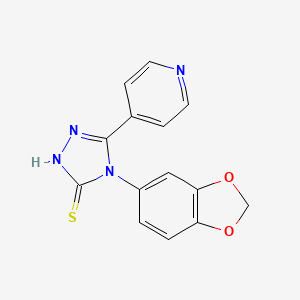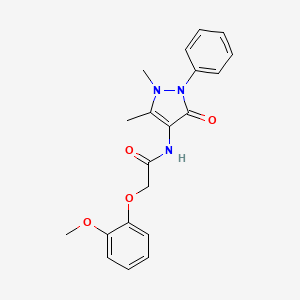
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide, also known as Brorphine, is a novel psychoactive substance that belongs to the class of synthetic opioids. It was first synthesized in 2019 and has gained popularity among drug users due to its potent analgesic and euphoric effects. However, Brorphine is still a relatively new substance, and its long-term effects on the human body are not yet fully understood.
作用機序
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide acts on the mu-opioid receptor, the same receptor targeted by other opioids such as morphine and fentanyl. When N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide binds to the mu-opioid receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin, resulting in pain relief and feelings of euphoria.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide has been shown to produce a range of physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It also has the potential to cause addiction and tolerance, which are common side effects of opioids.
実験室実験の利点と制限
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its newness as a substance means that there is still much to be learned about its long-term effects and potential risks.
将来の方向性
There are several potential future directions for research on N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide. One area of interest is its potential as a treatment for opioid addiction, as it may be able to produce similar effects to other opioids without causing the same level of addiction and tolerance. Another area of interest is its potential as a painkiller, as it has been shown to be highly effective in animal studies. Further research is needed to fully understand the effects of N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide and its potential uses.
Conclusion
In conclusion, N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide is a synthetic opioid that has gained popularity among drug users due to its potent analgesic and euphoric effects. While it has been the subject of several scientific studies, much is still unknown about its long-term effects and potential risks. Further research is needed to fully understand the effects of N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide and its potential uses.
合成法
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide can be synthesized using a two-step process involving the reaction of 3-bromophenyl magnesium bromide with pyrrolidine followed by the reaction with acetyl chloride. The resulting compound is then purified using column chromatography to obtain N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide in its pure form.
科学的研究の応用
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide has been the subject of several scientific studies, mainly focused on its analgesic properties. One study found that N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide is a potent painkiller that is effective in reducing pain in mice. Another study investigated the effects of N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide on the reward system in rats and found that it produced a dose-dependent increase in dopamine release in the nucleus accumbens, a brain region associated with reward and motivation.
特性
IUPAC Name |
N-(3-bromophenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBRWKAKPWPWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)

![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)




![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)
